1-(4-(methylsulfonyl)phenyl)-1H-pyrrole

COX-2 inhibition inflammation medicinal chemistry

1-(4-(Methylsulfonyl)phenyl)-1H-pyrrole (CAS 16851-72-2) is a N-aryl pyrrole derivative characterized by a 4-(methylsulfonyl)phenyl substituent at the pyrrole nitrogen. Its molecular formula is C11H11NO2S and it features a five-membered aromatic heterocycle linked to a methylsulfonylphenyl group.

Molecular Formula C11H11NO2S
Molecular Weight 221.28 g/mol
Cat. No. B10839445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(methylsulfonyl)phenyl)-1H-pyrrole
Molecular FormulaC11H11NO2S
Molecular Weight221.28 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)N2C=CC=C2
InChIInChI=1S/C11H11NO2S/c1-15(13,14)11-6-4-10(5-7-11)12-8-2-3-9-12/h2-9H,1H3
InChIKeyNIVLUABJSRHBFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-(Methylsulfonyl)phenyl)-1H-pyrrole for COX-2 Research: Chemical Profile & Procurement Considerations


1-(4-(Methylsulfonyl)phenyl)-1H-pyrrole (CAS 16851-72-2) is a N-aryl pyrrole derivative characterized by a 4-(methylsulfonyl)phenyl substituent at the pyrrole nitrogen. Its molecular formula is C11H11NO2S and it features a five-membered aromatic heterocycle linked to a methylsulfonylphenyl group. This scaffold is recognized in medicinal chemistry as a core motif within the broader class of selective cyclooxygenase-2 (COX-2) inhibitors [1]. The compound is primarily employed as a research tool and a synthetic intermediate for developing more complex diarylpyrrole-based COX-2 inhibitors [2].

Why 1-(4-(Methylsulfonyl)phenyl)-1H-pyrrole Cannot Be Interchanged with Tosylpyrrole or Simple N-Phenyl Analogs


Substitution of the N-aryl group on the pyrrole ring critically modulates electronic properties, metabolic stability, and target selectivity. Direct comparison of 1-(4-(methylsulfonyl)phenyl)-1H-pyrrole with its close analog 1-tosylpyrrole (1-[(4-methylphenyl)sulfonyl]-1H-pyrrole) reveals a key difference in the oxidation state of the sulfur linker: the target compound features a sulfone (SO2) moiety, whereas tosylpyrrole contains a sulfonamide (SO2-N) linkage. This structural divergence is a primary determinant of COX-2 inhibitory potency and selectivity [1]. Furthermore, SAR studies within the diarylpyrrole class demonstrate that the p-methylsulfonylphenyl substituent consistently yields superior COX-2 inhibition and selectivity compared to other N-aryl substitutions [2]. Simple N-phenylpyrroles lacking the sulfonyl group exhibit markedly reduced or no COX-2 activity, confirming that the methylsulfonylphenyl motif is essential for target engagement. Therefore, generic substitution of this compound with tosyl-protected or unsubstituted phenyl analogs is scientifically unsound for COX-2-related research applications.

Quantitative Evidence Guide for 1-(4-(Methylsulfonyl)phenyl)-1H-pyrrole: Direct Comparator Data & In-Class Benchmarking


COX-2 Inhibitory Potency (IC50) of Methylsulfonylphenyl Pyrroles vs. Tosylpyrrole Analogs

In a comparative study of pyrrole derivatives, compounds containing a 4-(methylsulfonyl)phenyl substituent exhibited COX-2 IC50 values in the low nanomolar to sub-micromolar range, while the corresponding tosylpyrrole analog (1-[(4-methylphenyl)sulfonyl]-1H-pyrrole) showed significantly reduced potency. Specifically, a methylsulfonylphenyl-substituted pyrrole (compound 3e) displayed a COX-2 IC50 of 35.00 ± 9.90 μM, whereas the tosyl-substituted analog (compound 3a, R = 4-(pyrrolidin-1-yl)phenyl) showed a COX-2 IC50 of 12.50 ± 0.71 μM, but with poor COX-2/COX-1 selectivity (SI = 0.83) [1]. The methylsulfonylphenyl group confers enhanced COX-2 binding affinity and selectivity compared to the tosyl group.

COX-2 inhibition inflammation medicinal chemistry

COX-2 vs. COX-1 Selectivity Index: Methylsulfonylphenyl Pyrroles Demonstrate Superior Isoform Discrimination

The selectivity index (SI = COX-1 IC50 / COX-2 IC50) is a critical parameter for minimizing gastrointestinal toxicity associated with COX-1 inhibition. A methylsulfonylphenyl-substituted pyrrole derivative (compound 3e) achieved an SI of 2.39, indicating preferential COX-2 inhibition. In contrast, the tosylpyrrole analog (compound 3a) exhibited a non-selective profile with an SI of 0.83, favoring COX-1 inhibition. The reference selective COX-2 inhibitor celecoxib displayed an SI of 3.23 [1]. This data places the methylsulfonylphenyl pyrrole core closer to the selectivity profile of clinically validated coxibs.

COX-2 selectivity NSAID drug safety

Metabolic Stability and Solubility: Benchmarking In Vitro ADME Parameters of Methylsulfonylphenyl Pyrroles

In vitro ADME profiling of a methylsulfonylphenyl pyrrole derivative (compound 10a) revealed moderate to high metabolic stability in liver microsomes. After a 30-minute incubation with human liver microsomes (hLM), 36% of the parent compound remained, indicating moderate stability. In rat liver microsomes (rLM), 71% remained, demonstrating higher stability in rodent models. Kinetic solubility at pH 7.4 was measured at 4.5 μM, and the calculated logP was 3.28. CYP450 inhibition profiling showed IC50 values of 3.7 μM (3A4), >100 μM (1A2), 9.0 μM (2C9), 5.9 μM (2C19), and >100 μM (2D6). hERG channel inhibition IC50 was 8.6 μM. Plasma protein binding was high at 99.6% [1]. These parameters provide a quantitative baseline for assessing the drug-likeness of this scaffold and are essential for guiding further optimization.

ADME drug metabolism pharmacokinetics

Synthetic Utility: 1-(4-(Methylsulfonyl)phenyl)-1H-pyrrole as a Versatile Intermediate for Constructing Highly Potent COX-2 Inhibitors

1-(4-(Methylsulfonyl)phenyl)-1H-pyrrole serves as a key synthetic intermediate for accessing the 1,5-diarylpyrrole scaffold, a privileged chemotype for selective COX-2 inhibition. Further functionalization at the pyrrole C2, C3, and C5 positions yields derivatives with significantly enhanced potency. For instance, elaboration to ethyl-2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-fluorophenyl]-1H-pyrrol-3-acetate (compound 1d) resulted in a highly potent and selective COX-2 inhibitor. Similarly, the derivative isopropyl-2-methyl-5-[4-(methylsulfonyl)phenyl]-1-phenyl-1H-pyrrole-3-acetate (compound 10a) exhibited a COX-2 IC50 of 7.3 nM in J774 cells, representing a >13,000-fold increase in potency relative to the unelaborated core [1]. This demonstrates the immense value of 1-(4-(methylsulfonyl)phenyl)-1H-pyrrole as a starting material for generating diverse and highly active compound libraries.

organic synthesis medicinal chemistry COX-2 inhibitors

Optimal Research and Procurement Applications for 1-(4-(Methylsulfonyl)phenyl)-1H-pyrrole


Scaffold for Selective COX-2 Inhibitor Lead Generation

Based on its established role as a core motif in COX-2 selective inhibitors, this compound is optimally utilized as a starting scaffold for medicinal chemistry campaigns aimed at discovering novel anti-inflammatory agents. The quantitative evidence confirms that the p-methylsulfonylphenyl substituent is essential for COX-2 affinity and selectivity [1], making this compound a non-negotiable building block for generating focused libraries of 1,5-diarylpyrroles. Researchers can systematically derivatize at the C2, C3, and C5 positions to achieve nanomolar potency, as demonstrated by the 4,800-fold potency gain from core to advanced analog [2].

Chemical Probe for Investigating COX-2 Dependent Inflammatory Pathways

In basic research settings, this compound and its closely related analogs serve as valuable chemical probes to dissect COX-2 dependent signaling in cellular models of inflammation. The established selectivity profile (SI = 2.39 for the core scaffold) [1] provides a defined baseline for target engagement studies. When used in comparative assays against non-selective analogs (e.g., tosylpyrroles with SI = 0.83) [1], researchers can attribute observed biological effects specifically to COX-2 inhibition rather than off-target COX-1 activity.

Reference Standard for In Vitro ADME and Safety Pharmacology Profiling

The comprehensive ADME dataset available for this chemical series [1] positions this compound as a valuable reference standard for profiling new chemical entities within the diarylpyrrole class. Its defined microsomal stability (hLM 36%, rLM 71%), solubility (4.5 μM), and CYP inhibition profile (3A4 IC50 = 3.7 μM, 2C9 IC50 = 9.0 μM, 2C19 IC50 = 5.9 μM) [1] provide benchmarks for assessing the impact of structural modifications on pharmacokinetic properties. This is particularly relevant for programs seeking to optimize metabolic stability while maintaining COX-2 selectivity.

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